Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate
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Overview
Description
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a methoxy group, a dimethylaminomethylene group, and an oxobutanoate group.
Preparation Methods
The synthesis of Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate typically involves the reaction of dimethylamine with a suitable methoxy-substituted precursor under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Chemical Reactions Analysis
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmaceutical testing and quality control.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate can be compared with other similar compounds, such as:
Methyl 2-[(dimethylamino)methylene]-4-methoxy-3-oxobutanoate: This compound has a similar structure but differs in the position of the methoxy and dimethylaminomethylene groups.
Methyl 3-(dimethylamino)-2-[(methyloxy)acetyl]-2-propenoate: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (2E)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5+ |
InChI Key |
YOMXMNVCBBDQDO-FNORWQNLSA-N |
Isomeric SMILES |
CN(C)/C=C(\C(=O)COC)/C(=O)OC |
Canonical SMILES |
CN(C)C=C(C(=O)COC)C(=O)OC |
Origin of Product |
United States |
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